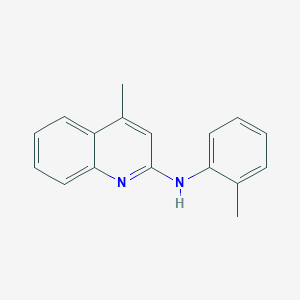
4-methyl-N-(2-methylphenyl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(o-tolyl)quinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both methyl and o-tolyl groups on the quinoline ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(o-tolyl)quinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and o-toluidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphoric acid, to form the quinoline ring.
Methylation: The resulting quinoline derivative is then methylated using methyl iodide and a base, such as potassium carbonate, to introduce the methyl group at the 4-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-methyl-N-(o-tolyl)quinolin-2-amine.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(o-tolyl)quinolin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and improve yields.
Automated Synthesis: Employing automated synthesis equipment to ensure consistent product quality and reduce human error.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(o-tolyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N-(o-tolyl)quinolin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use the compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(o-tolyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with receptors can result in anti-inflammatory and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methylquinolin-2-amine: Lacks the o-tolyl group, resulting in different reactivity and biological activity.
N-(o-tolyl)quinolin-2-amine:
4-methyl-N-phenylquinolin-2-amine: Contains a phenyl group instead of an o-tolyl group, leading to variations in its electronic properties and reactivity.
Uniqueness
4-methyl-N-(o-tolyl)quinolin-2-amine is unique due to the presence of both the methyl and o-tolyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in medicinal chemistry, organic synthesis, and material science, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C17H16N2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-methyl-N-(2-methylphenyl)quinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-12-7-3-5-9-15(12)18-17-11-13(2)14-8-4-6-10-16(14)19-17/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
ZTZJOAJLYWKQAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)


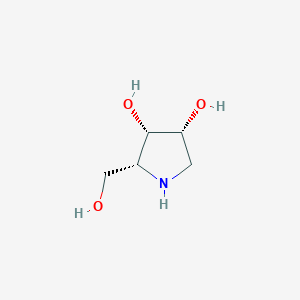
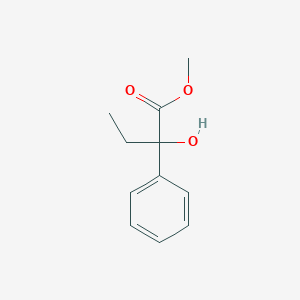

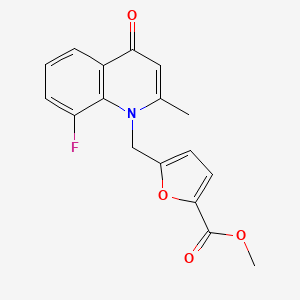

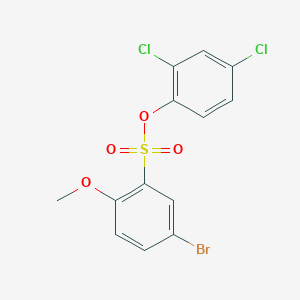
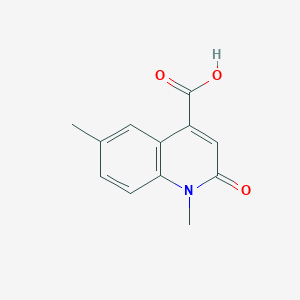
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)

